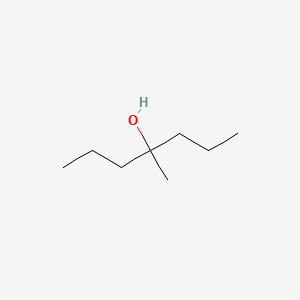

4-Methyl-4-heptanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71544. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXKGRKRIRMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208525 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-01-6 | |

| Record name | 4-Methyl-4-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptanol, 4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-4-heptanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4L629D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-heptanol (CAS: 598-01-6) for Researchers and Drug Development Professionals

Introduction

4-Methyl-4-heptanol, with a CAS number of 598-01-6, is a tertiary alcohol that presents significant opportunities for researchers and professionals in the field of drug development. While specific pharmacological data for this compound is not extensively documented, its structural classification as a tertiary alcohol makes it a molecule of considerable interest. Tertiary alcohols often exhibit improved metabolic stability and possess unique physicochemical properties that are advantageous in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and potential applications in drug discovery, with a focus on its role as a valuable chemical scaffold.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize its key quantitative data.

| Identifier | Value |

| CAS Number | 598-01-6 |

| Molecular Formula | C8H18O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| IUPAC Name | 4-methylheptan-4-ol[1] |

| Synonyms | 4-Heptanol, 4-methyl-; 4-Hydroxy-4-methylheptane |

| Physical Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2][3] |

| Boiling Point | 161-163 °C at 760 mmHg |

| Melting Point | -82 °C |

| Density | 0.823 g/cm³ |

| Refractive Index | 1.4250 to 1.4270 |

| Flash Point | 60.6 °C |

| Solubility | Limited solubility in water |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available in various databases for structural confirmation. |

| ¹³C NMR | Provides information on the carbon skeleton. |

| IR Spectroscopy | Characteristic broad peak for the O-H stretch of the alcohol. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern for structural elucidation. |

Synthesis of this compound

This compound can be synthesized via a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. The following is a representative experimental protocol.

Reaction Scheme:

References

In-Depth Technical Guide: Physical Properties of 4-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-4-heptanol (CAS No. 598-01-6). The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments. This document includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a logical workflow for the characterization of similar liquid compounds.

Core Physical and Chemical Properties

This compound, also known as 4-hydroxy-4-methylheptane, is a tertiary alcohol. Its molecular structure consists of a heptane backbone with a methyl and a hydroxyl group attached to the fourth carbon atom. This structure influences its physical properties, such as its moderate polarity and boiling point.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data is aggregated from various chemical databases and literature sources. It is important to note that minor variations in reported values can exist due to different experimental conditions and measurement techniques.

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₁₈O | - | - |

| Molecular Weight | 130.23 | g/mol | [1][2][3][4][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | - | [2][6] |

| Density | 0.819 - 0.83 | g/mL | at 20°C[1][6][7][8] |

| Boiling Point | 161 | °C | at 760 mmHg[1][7] |

| 62 | °C | at 12 mmHg[6][8][9] | |

| Melting Point | -82 | °C | [1][4][6][7] |

| Refractive Index | 1.424 - 1.430 | - | at 20°C, for sodium D-line (589.3 nm)[1][6][7][8] |

| Flash Point | 52 - 60.6 | °C | [4][6][7][8] |

| Dielectric Constant | 2.87 | - | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.3 - 2.622 | - | Estimated[3][6][7] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory practices.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[6]

-

Pycnometry (ASTM D1480, ASTM D1217):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.

-

Adjust the liquid volume to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Vibrating Tube Density Meter (ASTM D4052):

-

Calibrate the instrument with a reference standard of known density (e.g., dry air and pure water).

-

Inject the liquid sample into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample.

-

The density is automatically calculated and displayed by the instrument. This method is fast and requires a small sample volume.[6]

-

Determination of Boiling Point

The boiling point can be determined by distillation or micro-methods like the Thiele tube method.

-

Simple Distillation (ASTM D86):

-

Place a measured volume of the liquid (e.g., 25 mL) in a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so that the top of the bulb is level with the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing, and the temperature remains constant. This is the boiling point at the ambient atmospheric pressure.[5][9]

-

-

Thiele Tube Method:

-

Place a small amount of the liquid into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a high-boiling point oil.

-

Heat the side arm of the Thiele tube gently.

-

A stream of bubbles will emerge from the capillary tube.

-

Stop heating and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[9][10]

-

Determination of Refractive Index

The refractive index is typically measured using a refractometer.

-

Abbe Refractometer:

-

Ensure the prisms of the refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Apply a few drops of the liquid sample onto the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C).

-

While looking through the eyepiece, adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If using white light, adjust the chromaticity control to eliminate any color fringes.

-

Read the refractive index from the scale.

-

Determination of Melting Point (Freezing Point)

For liquids, this is more accurately the freezing point.

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed amount of the sample is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The cell is cooled at a controlled rate.

-

The instrument measures the heat flow from the sample as it undergoes a phase transition from liquid to solid.

-

The onset of the exothermic peak corresponds to the freezing point (melting point).

-

-

Capillary Method (for low melting solids):

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid compound like this compound.

Caption: Workflow for the characterization of a liquid chemical compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. quora.com [quora.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

4-Methyl-4-heptanol molecular weight and formula C8H18O

An In-depth Technical Guide to 4-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (C8H18O), a tertiary alcohol with applications as a chemical intermediate and building block in various research and industrial settings, including drug discovery.

Core Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its structure, featuring a hydroxyl group on a tertiary carbon, dictates its chemical reactivity and physical properties. It is an isomer of octanol and is characterized as a colorless to almost colorless liquid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][3][4] |

| Molecular Weight | 130.23 g/mol | [1][3][5] |

| IUPAC Name | 4-methylheptan-4-ol | [3] |

| CAS Registry Number | 598-01-6 | [1][4] |

| Appearance | Colorless to Almost Colorless Liquid | [1][2] |

| Density | 0.823 - 0.83 g/cm³ | [6][7] |

| Boiling Point | 161 °C (at 760 mmHg) | [7] |

| 62 °C (at 12 mmHg) | [6][8] | |

| Melting Point | -82°C | [7][8] |

| Flash Point | 60.6 °C | [7] |

| Refractive Index | 1.4250 to 1.4270 | [7][8] |

| Water Solubility | 0.03 M | [2] |

Synthesis and Experimental Protocols

The most common and straightforward method for synthesizing this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction is fundamental in organic chemistry.

Grignard Synthesis Workflow

The synthesis can be achieved by reacting a propylmagnesium halide with a four-carbon ketone (like 2-butanone) or a methylmagnesium halide with a seven-carbon ketone (like 4-heptanone). The reaction involving 4-heptanone and a methyl Grignard reagent is a typical example.

Caption: General workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This section details a representative protocol for the synthesis of this compound from 4-heptanone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Bromomethane

-

4-Heptanone (123-19-3)[7]

-

Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute strong acid (e.g., HCl)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromomethane in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the bromomethane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve 4-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 4-heptanone solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly add the aqueous acid solution to quench the reaction and dissolve the magnesium salts, forming the alcohol.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.[6][8]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound serves as a valuable building block and intermediate in organic synthesis.

-

Chemical Intermediate: It is primarily used as an intermediate in the synthesis of other chemical compounds.[6] Its tertiary alcohol structure allows for specific chemical transformations. It finds use in the production of plasticizers, lubricants, and surfactants.[6]

-

Building Block for Drug Discovery: In drug development, complex molecular scaffolds are often required. As a saturated monohydroxy alcohol, this compound can be used as a starting material or fragment for the synthesis of more complex molecules and lead compounds.[9][] Its branched nature can influence the solubility and conformational properties of larger molecules.[9]

-

Pheromone Research: While this compound itself is not a widely known pheromone, its isomers, such as 4-methyl-3-heptanol, are significant aggregation pheromones for certain insects like the smaller European elm bark beetle (Scolytus multistriatus).[11][12] The synthesis and study of these isomers are active areas of research in chemical ecology, often requiring stereoselective synthesis methods to obtain specific stereoisomers.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[2][3]

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Standard laboratory safety protocols should be followed, including working in a well-ventilated area.

This guide provides foundational knowledge on this compound for professionals in research and development. Its straightforward synthesis and utility as a chemical intermediate make it a relevant compound in the broader landscape of organic chemistry and drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H18O | CID 136394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Heptanol, 4-methyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound CAS#: 598-01-6 [m.chemicalbook.com]

- 9. This compound | 598-01-6 | Benchchem [benchchem.com]

- 11. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the boiling point and density of 4-methyl-4-heptanol, a tertiary alcohol of interest in various chemical and pharmaceutical research fields. The information is presented to support laboratory work and computational modeling, adhering to the highest standards of scientific accuracy and data presentation.

Physicochemical Data Summary

The boiling point and density of this compound are critical parameters for its purification, handling, and use in synthetic chemistry. The following table summarizes the available quantitative data for this compound.

| Property | Value | Conditions |

| Boiling Point | 161 °C | at 760 mmHg[1][2] |

| 62 °C | at 12 mmHg[3][4][5] | |

| Density | 0.83 g/cm³ | Not specified[4][5][] |

| 0.823 g/cm³ | Not specified[1][2] | |

| 0.833 g/cm³ | Not specified[7] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not extensively detailed in the public literature, generalized and widely accepted methods for alcohols are applicable.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for purification purposes, distillation is a common method.[8] A miniscale technique involves heating a small sample (0.5 to 1 ml) in a test tube with a boiling chip and a thermometer suspended in the vapor phase.[9] The boiling point is recorded when the liquid and vapor are in equilibrium, indicated by a stable condensation ring.[9] Another common apparatus is the Thiele tube, which is suitable for small sample volumes.[10]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. A precise method for determining the density of liquids is through the use of a pycnometer, a flask with a specific, accurately known volume. The procedure involves weighing the empty pycnometer, then weighing it again when filled with the liquid of interest. The density is then calculated from the mass of the liquid and the known volume of the pycnometer.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Caption: Generalized workflow for determining boiling point and density.

The following diagram illustrates the logical relationship for selecting an appropriate method for boiling point determination based on the available sample volume.

Caption: Decision tree for boiling point determination method.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 598-01-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 598-01-6 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. magritek.com [magritek.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Methyl-4-heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-heptanol (CAS No: 598-01-6), a tertiary octanol, is a versatile organic compound with applications as a solvent and an intermediate in the synthesis of various chemical entities.[1] A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective use in chemical reactions, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its expected behavior in various solvent classes and presenting standardized protocols for its quantitative determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar C8 alkyl chain. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The bulky tertiary structure of this compound also introduces steric hindrance around the hydroxyl group, which can influence its interaction with solvent molecules.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature, its structural characteristics as a tertiary C8 alcohol allow for well-founded qualitative predictions. For many applications, determining miscibility (the ability of two liquids to mix in all proportions to form a homogeneous solution) is a key parameter.[2][3]

The following table summarizes the expected solubility and miscibility of this compound in various common organic solvents, based on the principles of chemical structure and the known behavior of similar compounds like other octanol isomers.[4][5] For precise quantitative measurements, the experimental protocols outlined in the subsequent section should be employed.

| Solvent Class | Solvent Example | Chemical Formula | Polarity | Expected Solubility/Miscibility of this compound | Rationale |

| Polar Protic | Ethanol | C₂H₅OH | Polar | Miscible | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of this compound. The alkyl chains are also of compatible lengths. |

| Methanol | CH₃OH | Polar | Miscible | Similar to ethanol, methanol's hydroxyl group facilitates hydrogen bonding, leading to high solubility. | |

| Polar Aprotic | Acetone | (CH₃)₂CO | Polar | Soluble/Miscible | The ketone's polar carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The isomeric 4-Methyl-3-heptanol is known to be soluble in acetone.[6] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Moderately Polar | Soluble | The ester group provides polarity for interaction with the hydroxyl group, while the ethyl and methyl groups interact with the alkyl portion of the alcohol. | |

| Nonpolar Aromatic | Toluene | C₇H₈ | Nonpolar | Soluble | The nonpolar aromatic ring of toluene will readily solvate the nonpolar alkyl chain of this compound through van der Waals forces. |

| Nonpolar Aliphatic | n-Hexane | C₆H₁₄ | Nonpolar | Soluble | The long, nonpolar alkyl chain of this compound will have favorable van der Waals interactions with the nonpolar hexane molecules. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble/Miscible | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the alkyl chain. The isomeric 4-Methyl-3-heptanol is soluble in ether.[6] | |

| Halogenated | Chloroform | CHCl₃ | Moderately Polar | Soluble | Chloroform can act as a weak hydrogen bond donor and has sufficient polarity to interact with the hydroxyl group, while also being able to solvate the alkyl chain. 1-Octanol is miscible with chloroform.[5] |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility measurements, standardized experimental methods are essential. The following protocols are based on established methodologies for determining the miscibility and solubility of chemical compounds.

Method 1: Visual Determination of Miscibility (Qualitative)

This method is adapted from general laboratory procedures and is suitable for a rapid assessment of miscibility at ambient temperature.[3][7]

Objective: To determine if this compound is miscible in a given solvent at various concentrations.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer

Procedure:

-

Label a series of test tubes for each solvent to be tested.

-

Prepare mixtures of this compound and the solvent in varying volume/volume ratios (e.g., 1:9, 1:1, 9:1). A typical total volume for each test is 5-10 mL.

-

Securely cap the test tubes and agitate vigorously using a vortex mixer for 1-2 minutes.

-

Allow the tubes to stand undisturbed and observe for phase separation.

-

Observation:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Isothermal Equilibrium Shake-Flask Method (Quantitative)

This protocol is based on the principles outlined in ASTM E1148 for determining the solubility of organic compounds and is a widely accepted method for generating precise solubility data.[8][9] While the ASTM standard is for aqueous solubility, the principles are directly applicable to organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Temperature-controlled shaker bath or incubator

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Syringes and filters compatible with the organic solvent

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of a distinct undissolved phase of this compound should be visible.

-

Equilibration: Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solvent phase has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for at least 24 hours to allow for the separation of the undissolved this compound. For fine dispersions, centrifugation at the same temperature may be necessary to achieve clear phase separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. To remove any undissolved micro-droplets, pass the sample through a syringe filter that is compatible with the solvent.

-

Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of this compound in the sample using a pre-calibrated GC-FID or other suitable analytical method.

-

Data Reporting: The solubility is reported as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent, mg/L) or as a mole fraction at the specified temperature.

Visualizations

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. This relationship can be visualized as follows:

Caption: Key molecular properties of solute and solvent that determine solubility.

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical steps involved in the quantitative determination of this compound solubility using the shake-flask method.

Caption: Step-by-step process for the shake-flask solubility measurement.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data is sparse, the principles of molecular interactions, combined with the provided standardized experimental protocols, empower researchers, scientists, and drug development professionals to accurately determine the solubility of this compound for their specific applications. The furnished diagrams offer a clear visual representation of the theoretical and practical aspects of solubility determination, further aiding in the design and execution of relevant experimental work.

References

- 1. Page loading... [guidechem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-3-HEPTANOL CAS#: 14979-39-6 [m.chemicalbook.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. store.astm.org [store.astm.org]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 4-Methyl-4-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-4-heptanol (CAS No: 598-01-6), a tertiary alcohol with the molecular formula C₈H₁₈O.[1][2][3] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols, and visualizes key concepts through diagrams.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While direct numerical data for NMR and a comprehensive list for IR are not fully available in open-access resources, references to primary data sources are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are available from sources such as SpectraBase, although full spectral data may require a subscription.[1][4]

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | Data not available | Singlet (broad) | - | 1H |

| -CH₂- (adjacent to C-OH) | Data not available | Triplet | Data not available | 4H |

| -CH₃ (on C4) | Data not available | Singlet | - | 3H |

| -CH₂- (middle of propyl) | Data not available | Sextet | Data not available | 4H |

| -CH₃ (terminal) | Data not available | Triplet | Data not available | 6H |

Note: The chemical shifts and coupling constants are predicted based on typical values for similar structures. Actual experimental values may vary. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C4 (-C-OH) | Data not available |

| C3, C5 (-CH₂-) | Data not available |

| C2, C6 (-CH₂-) | Data not available |

| C1, C7 (-CH₃) | Data not available |

| C4-CH₃ | Data not available |

Note: Predicted chemical shifts for tertiary alcohols would place the C4 carbon signal significantly downfield. The other carbon signals would appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent features are the O-H and C-O stretching vibrations.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Data sourced from the NIST WebBook.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns, primarily through alpha-cleavage. The molecular ion peak (M⁺) at m/z 130 is often weak or absent in the spectra of tertiary alcohols.

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 115 | Low | [M - CH₃]⁺ |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 87 | High | [M - C₃H₇]⁺ (α-cleavage) |

| 73 | Moderate | [C₄H₉O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. A background spectrum of the empty accessory is first recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key workflows and concepts related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

References

Navigating the Safe Handling of 4-Methyl-4-heptanol: A Technical Guide for Laboratory Professionals

An in-depth examination of the safety protocols, handling procedures, and potential hazards associated with 4-Methyl-4-heptanol, designed to inform researchers, scientists, and professionals in drug development on its safe utilization in a laboratory setting.

This technical guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No: 598-01-6). By consolidating data from safety data sheets and chemical databases, this document aims to equip laboratory personnel with the knowledge required to mitigate risks and ensure a safe working environment. The following sections detail the chemical and physical properties, known hazards, appropriate handling and storage procedures, emergency protocols, and personal protective equipment recommendations.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to almost colorless clear liquid.[1][2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H18O | [3][4] |

| Molecular Weight | 130.23 g/mol | [3][5] |

| CAS Number | 598-01-6 | [1][4][6] |

| Boiling Point | 62 °C at 12 mmHg | [5][6] |

| Melting Point | -82 °C | [6] |

| Flash Point | 52 °C (lit.) | [6] |

| Density | 0.83 g/mL | [5][6] |

| Refractive Index | 1.4250 to 1.4270 | [5][6] |

| pKa | 15.38 ± 0.29 (Predicted) | [6] |

| LogP | 2.622 (est) | [6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H318: Causes serious eye damage. [3]

Hazard Pictograms:

-

Flame (for flammability)

-

Corrosion (for serious eye damage)

The primary hazards associated with this compound are its flammability and its potential to cause serious eye damage or irritation.[1][2][3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and preventing accidents.

Handling

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps for safe handling.

Key Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][7][9]

-

Ground/bond container and receiving equipment to prevent static discharge.[1][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][9]

-

Take precautionary measures against static discharge.[1][2][9]

-

Wash skin thoroughly after handling.

Storage

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Store at room temperature.[6]

-

Keep the container tightly closed in a dry and well-ventilated place.[9][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is a non-negotiable aspect of handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face-shield may be required in certain situations. | [7][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [7][9][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A vapor respirator is recommended. | [7][10][11] |

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken in case of exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9] Water mist may be used to cool closed containers.

-

Specific Hazards: Flammable liquid.[9] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9] Containers may explode when heated.[9] Thermal decomposition can lead to the release of irritating gases and vapors.[9][12]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][10]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[9][10] Take precautionary measures against static discharges.[9][10] Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[9] Keep in suitable, closed containers for disposal.[9] Use spark-proof tools and explosion-proof equipment.[9][12]

Section 6: Stability and Reactivity

-

Reactivity: No information available.

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[9][10] Incompatible products.[9][12]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[9][10][12]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[12]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[10][12]

Section 7: Toxicological Information

Section 8: Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[11] Empty containers may retain product residue and can be dangerous.[9][12]

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its properties and associated hazards. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and preparedness for emergency situations, laboratory professionals can significantly mitigate the risks associated with this chemical. A proactive approach to safety is essential for protecting personnel and maintaining a secure and productive research environment.

References

- 1. This compound | 598-01-6 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 598-01-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C8H18O | CID 136394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Heptanol, 4-methyl- [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 598-01-6 [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Methyl-4-heptanol: A Tertiary Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-4-heptanol is a tertiary alcohol with the chemical formula C₈H₁₈O.[1] Its structure, characterized by a hydroxyl group attached to a tertiary carbon, dictates its unique chemical reactivity, distinguishing it from primary and secondary alcohols. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and spectroscopic data. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methylheptan-4-ol[1] |

| CAS Number | 598-01-6[1] |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [1] |

| SMILES | CCCC(C)(CCC)O[1] |

| InChI | InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 161 °C at 760 mmHg |

| Melting Point | -82 °C |

| Density | 0.823 g/cm³ |

| Refractive Index | 1.4250 to 1.4270 |

| Solubility in Water | 0.03 M[2] |

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. Two possible retrosynthetic pathways are illustrated below.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound using propylmagnesium bromide and 2-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

2-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Characteristic Reactions of a Tertiary Alcohol

Due to the steric hindrance around the hydroxyl group and the stability of the corresponding carbocation, this compound undergoes reactions typical of tertiary alcohols, such as dehydration and reaction with hydrogen halides.

Dehydration

Tertiary alcohols undergo dehydration via an E1 mechanism in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid, to form alkenes. The reaction proceeds through a stable tertiary carbocation intermediate.

Experimental Protocol: Dehydration

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous sodium carbonate

-

Simple distillation apparatus

Procedure:

-

Place this compound in a round-bottom flask.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to initiate the dehydration reaction.

-

The alkene products can be distilled from the reaction mixture as they are formed.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The final product can be purified by simple distillation.

Reaction with Hydrogen Halides

Tertiary alcohols react with hydrogen halides (e.g., HBr, HCl) via an Sₙ1 mechanism to form the corresponding alkyl halides.[3] The reaction proceeds through a stable tertiary carbocation intermediate which is then attacked by the halide ion.

Experimental Protocol: Reaction with HBr

Materials:

-

This compound

-

Concentrated hydrobromic acid (48%)

-

Anhydrous calcium chloride

-

Separatory funnel

Procedure:

-

Place this compound in a separatory funnel.

-

Add concentrated hydrobromic acid to the separatory funnel.

-

Shake the mixture vigorously for several minutes, periodically venting the funnel.

-

Allow the layers to separate. The upper layer is the crude alkyl bromide.

-

Wash the organic layer with water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the crude 4-bromo-4-methylheptane over anhydrous calcium chloride.

-

The product can be purified by distillation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the different types of protons in the molecule. The absence of a proton on the carbon bearing the hydroxyl group is a key indicator of a tertiary alcohol. |

| ¹³C NMR | A signal for the carbon atom bonded to the hydroxyl group, typically in the range of 65-85 ppm. Signals for the other carbon atoms in the structure. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching absorptions around 2850-3000 cm⁻¹. A C-O stretching absorption around 1150 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation patterns include the loss of water (M-18) and alpha-cleavage. |

Experimental Protocols for Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). The specific acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

4.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

Safety and Handling

This compound is classified as causing serious eye damage.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound serves as a representative example of a tertiary alcohol, exhibiting characteristic reactivity patterns that are of interest in synthetic organic chemistry. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, manipulation, and characterization in a research setting. A thorough understanding of its properties and reactions is crucial for its effective application in the development of new chemical entities.

References

Methodological & Application

Synthesis of 4-Methyl-4-heptanol via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. This application note details the synthesis of the tertiary alcohol, 4-Methyl-4-heptanol, a valuable intermediate in the synthesis of various organic molecules. The protocol described herein utilizes the nucleophilic addition of a Grignard reagent to a ketone, a robust and widely applicable strategy for the preparation of tertiary alcohols.[1]

Two primary retrosynthetic disconnections for this compound lead to two viable Grignard synthesis routes:

-

Route A: Reaction of propylmagnesium bromide with butanone.

-

Route B: Reaction of methylmagnesium bromide with 4-heptanone.

This document will provide a detailed protocol for Route A. The principles and procedures are readily adaptable for Route B.

The Grignard reaction is highly sensitive to moisture and protic solvents. Therefore, the use of anhydrous ("dry") solvents and oven-dried glassware is critical for the success of the synthesis.[2] The reaction is also exothermic and requires careful temperature control, particularly during the formation of the Grignard reagent and its subsequent reaction with the ketone.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| Magnesium turnings | Mg | 24.31 | >99% |

| 1-Bromopropane | C₃H₇Br | 123.00 | >99% |

| Butanone (Methyl Ethyl Ketone) | C₄H₈O | 72.11 | >99%, anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 3 M aqueous solution |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Iodine | I₂ | 253.81 | Crystal |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Distillation apparatus

-

Drying tube (e.g., with calcium chloride)

Detailed Experimental Procedure (Route A)

Part 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 125 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow to cool to room temperature in a desiccator to ensure anhydrous conditions.[2]

-

Reagent Preparation: Place magnesium turnings (see table for quantity) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of 1-bromopropane (see table for quantity) in anhydrous diethyl ether (20 mL). Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

-

Reaction with Ketone: Cool the flask containing the freshly prepared propylmagnesium bromide in an ice bath. Prepare a solution of butanone (see table for quantity) in anhydrous diethyl ether (30 mL) in the dropping funnel. Add the butanone solution dropwise to the stirred Grignard reagent, maintaining a gentle reflux by controlling the rate of addition.

-

Reaction Completion: After the addition of the butanone solution is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 3 M hydrochloric acid (see table for quantity) dropwise to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by simple distillation or using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Magnesium | 24.31 | 0.12 | 2.92 | - | - |

| 1-Bromopropane | 123.00 | 0.11 | 13.53 | 10.0 | 1.35 |

| Butanone | 72.11 | 0.10 | 7.21 | 9.0 | 0.805 |

| 3 M HCl | 36.46 | - | - | ~50 | - |

Table 2: Product Information and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Boiling Point (°C) |

| This compound | C₈H₁₈O | 130.23 | 13.02 | To be determined | Typical: 60-80% | 162-164 |

Note: The actual yield will depend on experimental conditions and technique. The percent yield is a representative range for this type of reaction.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Note and Protocol: Synthesis of 3-Methyl-3-hexanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-methyl-3-hexanol, through the nucleophilic addition of propylmagnesium bromide to butanone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This application note outlines the reaction mechanism, a step-by-step experimental procedure, data presentation, and critical safety precautions. The protocol is intended for researchers in organic synthesis and drug development requiring a reliable method for the preparation of tertiary alcohols.

Introduction

The Grignard reaction is a highly versatile and widely used method for forming carbon-carbon bonds.[2] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[1][3] The reaction of a Grignard reagent with a ketone is a classic and efficient method for synthesizing tertiary alcohols.[4][5]

In this protocol, propylmagnesium bromide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of butanone.[6] Subsequent acidic workup protonates the resulting alkoxide to yield the final product, 3-methyl-3-hexanol.[7][8] This tertiary alcohol and its derivatives are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[9]

Reaction Scheme and Mechanism

The overall reaction involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

Caption: Overall reaction scheme for the synthesis of 3-methyl-3-hexanol.

The mechanism proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon of butanone, forming a tetrahedral magnesium alkoxide intermediate. This intermediate is then protonated during acidic workup to yield the tertiary alcohol.[6][10]

Caption: Mechanism of the Grignard reaction between propylmagnesium bromide and butanone.

Materials and Equipment

| Reagents and Chemicals | Equipment |

| 1-Bromopropane (C₃H₇Br) | Three-necked round-bottom flask (250 mL) |

| Magnesium turnings (Mg) | Reflux condenser |

| Iodine (I₂) crystal | Pressure-equalizing dropping funnel (125 mL) |

| Anhydrous diethyl ether (Et₂O) | Magnetic stirrer and stir bar |

| Butanone (CH₃COC₂H₅) | Heating mantle |

| 6 M Hydrochloric acid (HCl) | Ice-water bath |

| Saturated sodium bicarbonate (NaHCO₃) | Separatory funnel (500 mL) |

| Anhydrous magnesium sulfate (MgSO₄) | Beakers and Erlenmeyer flasks |

| Deuterated chloroform (CDCl₃) for NMR | Rotary evaporator |

| Glassware for distillation |

Experimental Protocol

Critical Prerequisite: All glassware must be scrupulously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[11][12] The presence of water will quench the Grignard reagent.[11][13]

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Preparation of Propylmagnesium Bromide

-

Place magnesium turnings (see Table 1) and a single crystal of iodine into the dry three-necked flask equipped with a magnetic stir bar.

-

Assemble the reflux condenser and dropping funnel. Ensure all joints are properly sealed.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether (see Table 1).

-

Add approximately 10% of the 1-bromopropane solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction.[14] If the reaction does not start, gently warm the flask with a heating mantle.[15]

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be cloudy and grayish, which is characteristic of a Grignard reagent.[15]

-

Cool the flask to room temperature.

Part B: Reaction with Butanone

-

Prepare a solution of butanone in anhydrous diethyl ether in a separate dry flask (see Table 1).

-

Cool the Grignard reagent solution in an ice-water bath.

-

Add the butanone solution dropwise to the stirred Grignard reagent via the dropping funnel. Control the addition rate to maintain a gentle reaction and avoid a temperature rise.[16]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and carefully add 6 M HCl dropwise to quench the reaction and dissolve the magnesium salts.[12] An exothermic reaction will occur.

-

Transfer the mixture to a separatory funnel. The mixture should separate into an aqueous layer and an organic (ether) layer.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure 3-methyl-3-hexanol.

Results and Data

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Magnesium (Mg) | 2.43 | g | 0.10 mol |

| 1-Bromopropane | 12.3 | g | 0.10 mol |

| Butanone | 7.21 | g | 0.10 mol |

| Anhydrous Diethyl Ether | 100 | mL | Solvent |

| Product: 3-Methyl-3-hexanol | |||

| Molecular Formula | C₇H₁₆O | [17] | |

| Molecular Weight | 116.20 | g/mol | [17] |

| Theoretical Yield | 11.62 | g | Assuming 100% conversion |

| Boiling Point (Experimental) | 141-143 | °C | Literature BP: ~142 °C |

| Appearance | Colorless liquid | [9] |

Characterization of 3-Methyl-3-hexanol

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 1H, -OH), ~1.4 (m, 4H, -CH₂-), ~1.1 (s, 3H, -CH₃ attached to carbinol C), ~0.9 (t, 6H, terminal -CH₃ groups). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~74 (quaternary C-OH), ~35 (CH₂), ~25 (CH₂), ~23 (CH₃ attached to carbinol C), ~14 (terminal CH₃), ~8 (terminal CH₃). |

| IR Spectroscopy (neat) | Strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch of alcohol), strong absorptions at ~2850-3000 cm⁻¹ (C-H stretch), and a strong absorption at ~1150 cm⁻¹ (C-O stretch).[17] |

Safety Precautions

The Grignard reaction is hazardous and requires strict adherence to safety protocols.[16]

-

Fire Hazard: Diethyl ether is extremely flammable and volatile.[13] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[16]

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are highly exothermic.[18] Maintain constant cooling and controlled addition of reagents to prevent a runaway reaction.[16] An ice bath must be readily available.[13]

-

Water Reactivity: Grignard reagents react violently with water.[19] Ensure all equipment is dry and use anhydrous solvents.[11]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) must be worn at all times.[16][18]

-

Working Alone: It is highly recommended not to perform this reaction while working alone, especially for the first time or at a large scale.[16][18]

-

Quenching: The quenching step with acid is also highly exothermic and produces hydrogen gas. Add the acid slowly and with efficient cooling and stirring.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 5. homework.study.com [homework.study.com]

- 6. What happens when butanone is treated with methylmagnesium bromide and th.. [askfilo.com]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. dchas.org [dchas.org]

- 17. 3-Hexanol, 3-methyl- | C7H16O | CID 11708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. acs.org [acs.org]

- 19. artscimedia.case.edu [artscimedia.case.edu]

Application Notes and Protocols for the Synthesis of 4-Methyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-methyl-4-heptanol, a tertiary alcohol with applications in fragrance, flavor, and as a solvent and chemical intermediate. The primary method detailed is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 161 °C at 760 mmHg | [3][4] |

| 62 °C at 12 mmHg | [5][6] | |

| Density | 0.819 - 0.823 g/cm³ | [2][3] |

| Refractive Index | 1.4250 to 1.4270 | [3][6] |

| Melting Point | -82 °C | [3][4] |

| Flash Point | 60.6 °C | [3][4] |

| Water Solubility | 0.03 M | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CCl₄) | δ (ppm): 0.90 (t, 6H), 1.05 (s, 3H), 1.25 (s, 1H, OH), 1.37 (m, 8H) | [1][8] |

| ¹³C NMR | Predicted shifts available | [1][7] |

| IR (liquid film) | ν (cm⁻¹): 3400 (O-H stretch, broad), 2960, 2930, 2870 (C-H stretch), 1460, 1380 (C-H bend), 1150 (C-O stretch) | [7][9][10] |

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the Grignard reaction of propylmagnesium bromide with butanal. An alternative, conceptually similar route involves the reaction of methylmagnesium bromide with 4-heptanone.

Materials and Reagents

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromopropane

-

Butanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (containing CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath